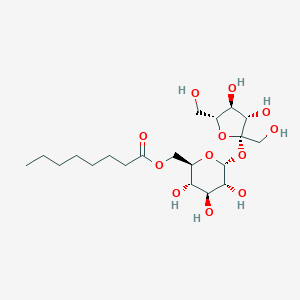
6-Octanoyl Sucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octanoyl Sucrose: is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose . . It is a derivative of sucrose, a common disaccharide composed of glucose and fructose units.
Mécanisme D'action
Target of Action
Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose
Mode of Action
As a derivative of sucrose, it may interact with biological systems in a similar manner to its parent compound .
Result of Action
As a derivative of sucrose, it may have similar effects, but this requires further investigation .
Analyse Biochimique
Biochemical Properties
The enzyme YcjT, a kojibiose phosphorylase found in Escherichia coli, has been found to interact with sucrose in reverse phosphorolysis using β-D-glucose 1-phosphate as a donor. The product of this reaction was identified as Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside .
Molecular Mechanism
It is known to be involved in the reverse phosphorolysis reaction catalyzed by the enzyme YcjT
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Octanoyl Sucrose involves the esterification of sucrose with caprylic acid. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process. The use of continuous reactors and efficient separation techniques ensures high yields and purity of the final product. The process may also involve the use of enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient method .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Octanoyl Sucrose can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water, yielding sucrose and caprylic acid.
Major Products Formed:
Hydrolysis: Sucrose and caprylic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohol derivatives of sucrose.
Applications De Recherche Scientifique
6-Octanoyl Sucrose has several applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant and emulsifier in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent.
Comparaison Avec Des Composés Similaires
6-O-octanoylsucrose: Another name for 6-Octanoyl Sucrose.
6-sucrose monooctanoate: A similar compound with a different ester group.
caprylic acid sucrose monoester: Another ester derivative of sucrose.
Uniqueness: this compound is unique due to its specific esterification at the 6-O position of the glucopyranoside unit. This specific modification imparts unique physicochemical properties, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
13039-39-9 |
|---|---|
Formule moléculaire |
C20H36O12 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[(3S,4S,6R)-6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12?,14-,15+,16+,17?,18?,19-,20+/m1/s1 |
Clé InChI |
WSRKPJOHKUHAFB-FHVXDEKHSA-N |
SMILES |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
SMILES isomérique |
CCCCCCCC(=O)OCC1[C@H]([C@@H](C([C@H](O1)O[C@]2(C([C@H]([C@H](O2)CO)O)O)CO)O)O)O |
SMILES canonique |
CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O |
Synonymes |
β-D-Fructofuranosyl α-D-Glucopyranoside 6-Octanoate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















